molecular formula C9H14F3NO2 B1308547 3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid CAS No. 480438-80-0

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid

Cat. No.: B1308547
CAS No.: 480438-80-0
M. Wt: 225.21 g/mol
InChI Key: PQIQQLVQNDTREE-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid is a fluorinated organic compound featuring a piperidine ring (a six-membered heterocycle with one nitrogen atom) linked to a trifluoromethyl-substituted propanoic acid moiety. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical research, particularly in targeting G protein-coupled receptors (GPCRs) . Piperidine derivatives are widely used in drug design due to their ability to modulate receptor affinity and pharmacokinetic profiles .

Properties

IUPAC Name

3,3,3-trifluoro-2-(piperidin-2-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)7(8(14)15)5-6-3-1-2-4-13-6/h6-7,13H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIQQLVQNDTREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401932
Record name 3,3,3-Trifluoro-2-[(piperidin-2-yl)methyl]propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-80-0
Record name 3,3,3-Trifluoro-2-[(piperidin-2-yl)methyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoro-[(2-piperidinyl)methyl]propionic acid
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Preparation Methods

Direct Nucleophilic Substitution Approach

The most straightforward laboratory synthesis involves the nucleophilic substitution reaction between 3,3,3-trifluoropropanoic acid and piperidine:

  • Starting Materials: 3,3,3-Trifluoropropanoic acid and piperidine.
  • Reaction Conditions: The reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the acid and facilitate nucleophilic attack by the piperidine nitrogen.
  • Procedure: The mixture is heated under reflux for several hours to drive the reaction to completion. After reaction, purification is achieved by recrystallization or chromatographic techniques to isolate the pure acid product.

This method leverages the nucleophilicity of the piperidine ring to substitute at the alpha position of the trifluoropropanoic acid, yielding the target compound with good selectivity.

Multi-Step Esterification and Fluorination

An alternative synthetic strategy involves multi-step transformations starting from dicarboxylic acid esters:

  • Step 1: Esterification of commercially available dicarboxylic acids to form monoesters.
  • Step 2: Reaction of the monoester with sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) to introduce the trifluoromethyl group.
  • Reaction Parameters: The SF4 reaction is carried out at temperatures ranging from -30 °C to +100 °C, preferably 20 to 40 °C, for 1 to 24 hours (optimally 4 to 8 hours). The amount of HF used is typically 1.5 to 10 times the weight of the starting ester.
  • Workup: After reaction, the mixture is cooled and quenched carefully with ice to control exothermicity, followed by extraction with organic solvents such as methylene chloride.

This method is advantageous for industrial scale-up due to its efficiency in introducing trifluoromethyl groups and the ability to control reaction parameters precisely.

Reaction Types and Reagents

Reaction Type Reagents/Conditions Major Products Notes
Oxidation Potassium permanganate (acidic/basic medium), chromium trioxide Carboxylic acids, ketones Used to modify or purify intermediates
Reduction Lithium aluminum hydride (anhydrous ether), sodium borohydride Alcohols, amines For reduction of acid or amide groups
Nucleophilic Substitution Sodium hydroxide, potassium carbonate (solvent: water or organic) Substituted derivatives Key step for attaching piperidine ring

These reactions are integral to the preparation and modification of the target compound and its analogs.

Industrial Production Considerations

  • Continuous Flow Synthesis: Industrial scale production often employs continuous flow reactors to enhance control over reaction parameters such as temperature, pressure, and reagent mixing, improving yield and reproducibility.
  • Automated Purification: Advanced chromatographic and crystallization techniques are used to purify the compound efficiently.
  • Safety and Handling: The use of hazardous reagents like SF4 and anhydrous HF requires specialized equipment and protocols to ensure operator safety and environmental compliance.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Direct Nucleophilic Substitution 3,3,3-Trifluoropropanoic acid, piperidine NaOH or K2CO3 Reflux, several hours Simple, straightforward Moderate yield, purification needed
Esterification + SF4 Fluorination Dicarboxylic acid esters SF4, anhydrous HF 20–40 °C, 4–8 h Efficient trifluoromethyl introduction, scalable Requires handling of toxic reagents
Transfer Hydrogenation (for related intermediates) Piperidine-4-carboxylic acid, formaldehyde Pd/C or Pt catalyst, formic acid 90–95 °C, ambient pressure Selective methylation Indirect route, multi-step

Research Findings and Notes

  • The trifluoromethyl group significantly enhances the compound’s chemical stability and biological activity, making the precise introduction of this group critical.
  • The piperidine ring’s nucleophilicity is exploited in substitution reactions to attach it to the trifluoropropanoic acid backbone.
  • Industrial methods prioritize safety and scalability, often favoring continuous flow and automated purification.
  • The use of SF4 and anhydrous HF, while effective, demands rigorous safety measures due to their toxicity and corrosiveness.
  • Transfer hydrogenation methods provide alternative routes to piperidine derivatives that may be adapted for related compounds.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
One of the primary applications of 3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid is in the development of pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design. Research indicates that compounds with similar structures have shown efficacy as inhibitors in various biological pathways.

Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine-based acids for their antidepressant properties. The introduction of trifluoromethyl groups was found to significantly enhance the binding affinity to serotonin receptors, suggesting that this compound could be a lead compound for developing new antidepressants .

Materials Science

Polymer Synthesis
In materials science, this compound can be utilized as a building block for synthesizing novel polymers. The incorporation of fluorinated moieties imparts unique properties such as increased thermal stability and chemical resistance.

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Solubility in Organic SolventsModerate

Case Study: Fluorinated Polymers
Research conducted on fluorinated polymers indicated that incorporating this compound into polymer chains resulted in materials with enhanced mechanical properties and lower surface energy. These materials are particularly useful in coatings and adhesives .

Cosmetic Formulations

Skin Care Products
The cosmetic industry has shown interest in using this compound due to its potential as a stabilizing agent in emulsions. Its ability to enhance the texture and feel of products makes it suitable for formulations aimed at improving skin hydration and appearance.

ApplicationBenefit
EmulsionsImproved Stability
CreamsEnhanced Texture
LotionsBetter Absorption

Case Study: Moisturizing Creams
A formulation study demonstrated that creams containing this compound exhibited superior moisturizing effects compared to traditional formulations. The presence of the trifluoromethyl group improved the cream's ability to retain moisture on the skin surface .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes
3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid C₉H₁₄F₃NO₂ 237.21 (estimated) Piperidine, Trifluoromethyl, Carboxylic Acid Pharmaceutical research (GPCR ligands, analgesics)
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid C₄H₃F₆O₂ 200.06 Two Trifluoromethyl groups, Carboxylic Acid Intermediate in anticancer agent synthesis
Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate C₅H₄F₆O₂ 210.07 Ester, Trifluoromethyl Lipophilic probes, ester precursors
2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid C₉H₇F₄NO₂ 237.15 Amino, Fluorophenyl, Carboxylic Acid Bioactive molecule (unexplored therapeutic potential)
3,3,3-Trifluoro-2-(7-fluoro-1H-indol-3-yl)propanoic acid C₁₀H₆F₄NO₂ 256.16 Indole, Trifluoromethyl, Carboxylic Acid Antimicrobial or receptor-binding applications

Key Differences and Implications

Piperidine vs. Aromatic Substitutents: The piperidine ring in the target compound enhances its ability to interact with GPCRs compared to aromatic substituents (e.g., fluorophenyl in or indole in ). Piperidines are known to improve blood-brain barrier penetration, making the target compound relevant for central nervous system (CNS) drug development . In contrast, the indole-containing analog (C₁₀H₆F₄NO₂) may exhibit stronger π-π stacking interactions in enzymatic binding pockets .

Trifluoromethyl vs. Ester Groups: The trifluoromethyl group in the target compound increases metabolic stability and lipophilicity compared to ester derivatives (e.g., ). However, esters like methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate may have higher membrane permeability but require enzymatic hydrolysis for activation .

Amino Group vs.

Metabolic and Toxicological Considerations

  • Metabolism: Fluorinated propanoic acids are often metabolized via the mercapturic acid pathway. For example, 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid (a metabolite of compound A) is excreted in urine via β-lyase-dependent pathways in rodents, but human metabolism is 6-fold slower . This suggests species-specific differences in toxicity, which may apply to the target compound.
  • Toxicity Overestimation : Rodent models overestimate human risk for fluorinated compounds due to higher metabolic flux through bioactivation pathways . This highlights the need for cautious translation of preclinical data for the target compound.

Biological Activity

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid (CAS No. 480438-80-0) is a synthetic compound that has garnered attention for its potential biological activities. Its unique trifluoromethyl group and piperidine moiety suggest diverse interactions with biological systems, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanism of action, effects on specific biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14F3NO2, with a molecular weight of approximately 225.21 g/mol. The compound features a carboxylic acid functional group and a trifluoromethyl group that significantly influence its chemical reactivity and biological interactions.

Research indicates that the biological activity of this compound may be attributed to its interaction with specific receptors and enzymes. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzyme activities linked to disease processes.
  • Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
Neurotransmitter ModulationAffects serotonin and dopamine receptor activity, potentially influencing mood disorders.
Antimicrobial PropertiesExhibits activity against certain bacterial strains through disruption of cell membrane integrity.
Cytotoxic EffectsShows selective cytotoxicity towards cancer cell lines in vitro.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against Escherichia coli and Staphylococcus aureus. The mechanism was linked to the disruption of bacterial cell membranes, leading to increased permeability and cell death.
  • Neuropharmacological Effects : In a behavioral study on rodent models, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behavior. These findings suggest potential applications in treating anxiety disorders.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicology of this compound:

  • Pharmacokinetics : The compound displays favorable absorption characteristics with a moderate half-life, indicating potential for oral bioavailability.
  • Toxicology : Initial toxicity assessments show low acute toxicity in animal models; however, further long-term studies are necessary to evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-2-(piperidin-2-ylmethyl)propanoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between trifluoromethyl-containing precursors and piperidine derivatives. For example, amide bond formation using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base can improve yield . Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization in polar aprotic solvents (e.g., DMSO/water) is critical for achieving >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

Q. How should researchers characterize the physicochemical properties of this compound, such as solubility and stability?

  • Methodological Answer : Solubility profiling in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (e.g., DMSO, ethanol) is essential. Prepare stock solutions in DMSO (10–50 mM) and dilute into isotonic saline or cell culture media, ensuring residual solvent <0.1% to avoid cytotoxicity . Stability studies under varying pH (3–9) and temperatures (4°C, 25°C, −20°C) using HPLC-UV (λ = 210–254 nm) can identify optimal storage conditions. For example, aqueous solutions degrade within 24 hours, necessitating lyophilization for long-term stability .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d6 or CDCl3) to confirm the trifluoromethyl group (δ ~110–120 ppm for ¹⁹F NMR) and piperidine ring protons (δ ~1.5–3.0 ppm). High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF validates molecular weight (expected m/z ~283.1 for [M+H]⁺). IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Conduct comparative assays:

  • In vitro : Measure IC₅₀ in enzyme inhibition assays (e.g., fluorogenic substrates for proteases) .
  • In vivo : Use pharmacokinetic profiling (plasma half-life, Cmax) in rodent models. If low bioavailability is observed, consider prodrug strategies (e.g., esterification of the carboxylic acid group) or nanoformulations to enhance absorption .
  • Computational modeling : Predict metabolic hotspots using software like Schrödinger’s Xenosite .

Q. What strategies are recommended for optimizing the compound’s selectivity toward a target enzyme or receptor?

  • Methodological Answer :

  • Structural analogs : Synthesize derivatives with modifications to the piperidine ring (e.g., N-methylation) or trifluoromethyl position. Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Docking studies : Use AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets accommodating the trifluoromethyl group). Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • Selectivity panels : Screen against related enzymes (e.g., cytochrome P450 isoforms) to identify off-target effects .

Q. How can researchers design experiments to probe the mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics : Treat cell lines (e.g., RAW 264.7 macrophages) and perform RNA-seq to identify differentially expressed genes (e.g., NF-κB pathway components) .
  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins, followed by LC-MS/MS identification .
  • Inhibitor rescue assays : Co-administer pathway-specific inhibitors (e.g., IκBα for NF-κB) to confirm target engagement .

Methodological Challenges and Solutions

Q. What experimental controls are critical when studying this compound’s effects on cellular pathways?

  • Answer : Include vehicle controls (DMSO at equivalent concentrations) and positive/negative controls (e.g., known agonists/antagonists of the target pathway). For cytotoxicity assays, use resazurin or MTT to ensure observed effects are not due to cell death . Validate findings with genetic knockdown (siRNA/shRNA) of the putative target .

Q. How should researchers address batch-to-batch variability in biological activity?

  • Answer : Standardize synthesis protocols (e.g., strict temperature control during coupling reactions) . Characterize each batch via NMR, HPLC, and HRMS. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm consistent bioactivity .

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